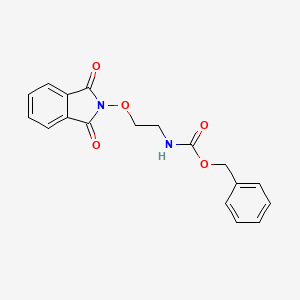

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate

Vue d'ensemble

Description

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate: is a chemical compound with the molecular formula C18H16N2O5 and a molecular weight of 340.3 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate typically involves the reaction of benzyl N-(2-hydroxyethyl)carbamate with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran. The reaction mixture is stirred at room temperature overnight, followed by purification through flash column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for larger production.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including substitution and condensation reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like triphenylphosphine and diethyl azodicarboxylate.

Condensation Reactions: Often use N-hydroxyphthalimide as a key reagent.

Major Products Formed: The primary product formed from these reactions is this compound itself, which can be further modified for various applications.

Applications De Recherche Scientifique

Chemistry: This compound is used in the synthesis and characterization of new chemical entities, particularly in the development of potential anticancer agents.

Biology: In biological research, it is used to study molecular interactions and the structure of bioactive molecules through techniques like X-ray crystallography.

Medicine: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate has been explored for its potential as a lead compound in the development of new drugs for diabetes management and as a selective inhibitor for enzymes like butyrylcholinesterase.

Industry: The compound is also utilized in the development of antimicrobial agents and anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it acts as a selective inhibitor for butyrylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can have therapeutic implications for neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

- N-(5-benzyl-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide

- Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate

Uniqueness: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is unique due to its specific molecular structure, which allows it to interact selectively with certain enzymes and proteins. This selectivity makes it a valuable compound in the development of targeted therapies and research applications.

Activité Biologique

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate, a compound with the molecular formula C18H16N2O5 and a molecular weight of 340.3 g/mol, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its role as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the metabolism of acetylcholine. The inhibition of BChE can have significant implications for treating neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function.

The compound's mechanism involves binding to the active site of BChE, thereby preventing the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions in affected individuals. Additionally, it has been noted for its potential in managing diabetes by influencing metabolic pathways related to glucose homeostasis.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, a synthesized derivative exhibited antiproliferative effects against various cancer cell lines, including Panc-1 (pancreatic), Sk-mel-28 (melanoma), and PC-3 (prostate). The compound FT-12, related to this compound, was shown to induce cell cycle arrest in the S phase and reduce clonogenic survival.

| Cell Line | IC50 Value | Effect |

|---|---|---|

| Panc-1 | 15 µM | Antiproliferative |

| Sk-mel-28 | 10 µM | Induced apoptosis |

| PC-3 | 12 µM | Cell cycle arrest in S phase |

Antimicrobial and Anti-inflammatory Properties

The compound has also been explored for its antimicrobial and anti-inflammatory properties. It shows promise as a lead compound in drug discovery programs targeting infections and inflammatory diseases. Its structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(5-benzyl-4-oxo-2-phenylthiazolidin-3-yl)-5-(1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide | Anticancer |

| Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate | Antimicrobial |

This comparison illustrates that while other compounds may share similar activities, this compound's unique structure provides specific advantages in selectivity and potency against certain enzymes.

Propriétés

IUPAC Name |

benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENUDDTLQFBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553800 | |

| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168827-96-1 | |

| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.